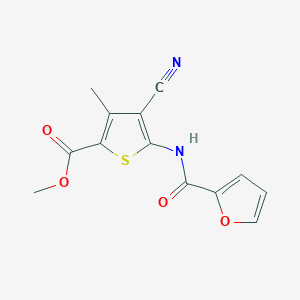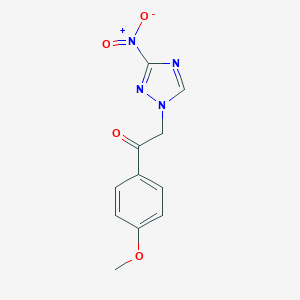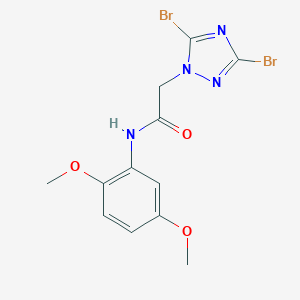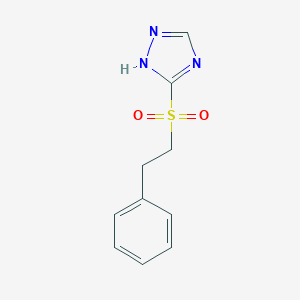![molecular formula C18H19N3O6S2 B278679 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B278679.png)
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate, also known as DBIBB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a benzothiazole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate is not fully understood. However, it has been suggested that it inhibits the activity of enzymes involved in the biosynthesis of DNA and RNA, thereby inhibiting cell growth and proliferation. 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has been found to have both biochemical and physiological effects. It has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the biosynthesis of DNA. 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has also been found to induce the expression of p53, a tumor suppressor protein, in cancer cells. Physiologically, 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate in lab experiments is its potential anticancer activity. 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further research. However, one limitation of using 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate in lab experiments is its potential toxicity. 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has been found to have cytotoxic effects on normal cells, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for research on 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate. One direction is to study its potential applications in combination with other anticancer drugs. 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has been found to enhance the activity of other anticancer drugs, making it a potential candidate for combination therapy. Another direction is to study its potential applications in other diseases, such as fungal and bacterial infections. 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has been found to have antifungal and antibacterial activities, making it a potential candidate for further research in these areas. Finally, further research is needed to determine the safety and efficacy of 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate in clinical settings. Clinical trials are needed to determine the optimal dosage and potential side effects of 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate.
Méthodes De Synthèse
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate can be synthesized using various methods, including the reaction of 2-aminobenzothiazole with ethyl 4-(dimethylsulfamoyl)benzoate in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction mixture is stirred at room temperature for a few hours, and the resulting product is purified using column chromatography. Other methods include the reaction of 2-aminobenzothiazole with ethyl 4-bromobenzoate in the presence of a palladium catalyst and the reaction of 2-aminobenzothiazole with ethyl 4-chlorobenzoate in the presence of potassium carbonate.
Applications De Recherche Scientifique
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has been studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anticancer, antifungal, and antibacterial activities. 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to inhibit the growth of Candida albicans and Staphylococcus aureus.
Propriétés
Nom du produit |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate |
|---|---|
Formule moléculaire |
C18H19N3O6S2 |
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-(dimethylsulfamoyl)benzoate |
InChI |
InChI=1S/C18H19N3O6S2/c1-21(2)29(25,26)14-9-7-13(8-10-14)18(22)27-12-11-19-17-15-5-3-4-6-16(15)28(23,24)20-17/h3-10H,11-12H2,1-2H3,(H,19,20) |
Clé InChI |
LBUJJIAJRRYJEI-UHFFFAOYSA-N |
SMILES isomérique |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCCNC2=NS(=O)(=O)C3=CC=CC=C32 |
SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCCNC2=NS(=O)(=O)C3=CC=CC=C32 |
SMILES canonique |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCCNC2=NS(=O)(=O)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B278600.png)
![4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B278601.png)
![3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278604.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole](/img/structure/B278612.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B278617.png)


![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B278623.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(2,5-dimethylphenyl)ethanone](/img/structure/B278625.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diphenylacetamide](/img/structure/B278629.png)

